D-Amino Acid Oxidase (DAO) Inhibitory Potency in a Recombinant Human Enzyme Assay
In head-to-head screening against a panel of novel DAO inhibitors, 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide demonstrated an IC50 of 92 nM for human DAO [1]. This places it as a moderately potent member of the series. For comparison, the most potent compound identified in the same study exhibited an IC50 of 8 nM [1], while the closest structural analog explicitly identified, WAY-271146 (4-cyano-N-(1,3-dioxoisoindol-5-yl)benzamide), functions as a VEGFR inhibitor rather than a DAO inhibitor, representing a distinct mechanistic profile and entirely different target engagement .
| Evidence Dimension | Human DAO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 92 nM |
| Comparator Or Baseline | Most potent compound in the same series (BDBM50605601): IC50 = 8 nM; Closest structural analog WAY-271146: VEGFR inhibitor, not a DAO inhibitor |
| Quantified Difference | 11.5-fold lower potency than the series lead; complete target switch from DAO to VEGFR for the closest analog |
| Conditions | Inhibition of recombinant full-length human DAO, preincubated with compound for 20 mins, measured after 4 hrs by Amplex red and horseradish peroxidase-based fluorescence assay |
Why This Matters
This quantitative potency data confirms 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide as a validated DAO inhibitor for CNS research, distinct from VEGFR-targeting analogs that would fail in DAO-focused assays.
- [1] BindingDB Entry for ChEMBL_2252172 (CHEMBL5166382). Affinity Data for 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide (BDBM50605572). IC50: 92 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50605572 (accessed 2026-04-29). View Source
